trisodium;benzene-1,3,5-trisulfonate

Description

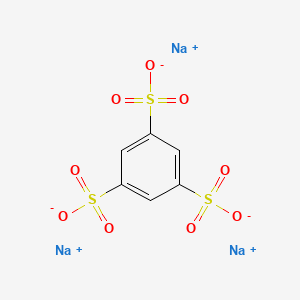

Trisodium benzene-1,3,5-trisulfonate (C₆H₃(SO₃Na)₃) is a sodium salt of benzene-1,3,5-trisulfonic acid. It features a benzene ring substituted with three sulfonate (-SO₃⁻) groups at the 1, 3, and 5 positions, each neutralized by sodium counterions. This compound is characterized by high water solubility, strong ionic interactions, and versatility in coordination chemistry. It is widely used in synthesizing metal-organic frameworks (MOFs) due to its ability to act as a polydentate ligand, coordinating with metal ions like Zn²⁺ . Additionally, derivatives of benzene trisulfonate are employed in biochemical studies, such as P2 purinergic receptor antagonism .

Propriétés

Numéro CAS |

43052-65-9 |

|---|---|

Formule moléculaire |

C6H3Na3O9S3 |

Poids moléculaire |

384.3 g/mol |

Nom IUPAC |

trisodium;benzene-1,3,5-trisulfonate |

InChI |

InChI=1S/C6H6O9S3.3Na/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15;;;/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15);;;/q;3*+1/p-3 |

Clé InChI |

NUUFGLOPUMQYIX-UHFFFAOYSA-K |

SMILES |

C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

SMILES canonique |

C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Types of Reactions: trisodium;benzene-1,3,5-trisulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution: Reagents such as halides or nucleophiles can be used in substitution reactions, often under acidic or basic conditions.

Oxidation/Reduction: Strong oxidizing or reducing agents may be required for redox reactions.

Major Products:

Substitution Products: Depending on the substituent introduced, various derivatives of 1,3,5-benzenetrisulfonic acid can be formed.

Oxidation/Reduction Products: These reactions may lead to changes in the oxidation state of the sulfur atoms.

Applications De Recherche Scientifique

trisodium;benzene-1,3,5-trisulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.

Biology: Employed in biochemical assays and as a reagent in various biological experiments.

Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.

Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals

Mécanisme D'action

The mechanism of action of 1,3,5-benzenetrisulfonic acid, sodium salt (1:3) depends on its application:

Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.

Dye Intermediate:

Comparaison Avec Des Composés Similaires

Functional Group Variations: Sulfonate vs. Carboxylate

Trisodium Benzene-1,3,5-Tricarboxylate

- Structure : C₆H₃(COO⁻Na⁺)₃, with three carboxylate (-COO⁻) groups.

- Properties : Less acidic (pKa ~4-5 for carboxylates vs. ~1 for sulfonates), weaker coordinating ability, and lower solubility in polar solvents compared to sulfonates.

- Applications : Used in MOF synthesis, but forms distinct coordination geometries (e.g., ZnN₃O and ZnN₂O₂ tetrahedra in mixed-ligand frameworks) .

Key Difference : Sulfonates enhance water solubility and metal-binding strength, making trisodium benzene-1,3,5-trisulfonate preferable for applications requiring robust ionic interactions.

Core Aromatic System: Benzene vs. Naphthalene

Trisodium Naphthalene Trisulfonates

- Examples: Trisodium 7-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-methoxy-2-methylphenyl]azo]naphthalene-1,3,5-trisulfonate (CAS 82600-93-9) . Trisodium 7-(4-(4-fluoro-6-(2-(2-vinylsulfonylethoxy)ethylamino)-1,3,5-triazine-2-ylamino)-2-ureidophenylazo)naphthalene-1,3,6-trisulfonate (CAS 106359-91-5) .

- Structure : Naphthalene core with sulfonate and azo (-N=N-) functional groups.

- Properties : Larger aromatic systems absorb visible light, enabling use as dyes. Azo groups introduce photostability and color intensity.

- Applications : Primarily textile dyes and pigments, unlike the coordination-driven uses of trisodium benzene-1,3,5-trisulfonate .

Key Difference : Naphthalene trisulfonates prioritize optical properties, while benzene trisulfonates focus on coordination and solubility.

Substituted Derivatives: Biochemical Antagonists

Suramin (8-(3-Benzamido-4-methylbenzamido)naphthalene-1,3,5-Trisulfonate)

- Structure : Naphthalene core with trisulfonate groups and benzamido substituents.

- Properties: Acts as a non-selective P2 purinergic receptor antagonist, inhibiting ATP-mediated signaling in neurological studies.

- Applications : Research tool in neuropharmacology; contrasts with the inert coordination role of trisodium benzene-1,3,5-trisulfonate .

Key Difference : Functional substituents (e.g., benzamido groups) in suramin confer receptor-binding specificity, absent in the parent benzene trisulfonate.

Precursor Compounds: Sulfonyl Chlorides

Benzene-1,3,5-Trisulfonyl Trichloride (CAS 21538-06-7)

- Structure : C₆H₃(SO₂Cl)₃, with three sulfonyl chloride (-SO₂Cl) groups.

- Properties : Highly reactive, used to synthesize sulfonate salts via hydrolysis.

- Applications : Intermediate in organic synthesis; contrasts with the stable, ionic trisodium benzene-1,3,5-trisulfonate .

Key Difference : Sulfonyl chlorides are precursors, whereas trisodium salts are end-products optimized for solubility and stability.

Data Table: Comparative Analysis

Méthodes De Préparation

Neutralization of H₃BTS with Sodium Hydroxide

The most direct route to trisodium benzene-1,3,5-trisulfonate involves neutralizing H₃BTS with sodium hydroxide (NaOH). This exothermic reaction occurs in aqueous medium, where the sulfonic acid protons are sequentially replaced by sodium ions.

Reaction Mechanism:

$$

\text{C₆H₃(SO₃H)₃} + 3 \text{NaOH} \rightarrow \text{C₆H₃(SO₃Na)₃} + 3 \text{H₂O}

$$

Procedure:

- Dissolution: H₃BTS (1 mol) is dissolved in deionized water at 60°C.

- Titration: A 3 M NaOH solution is added dropwise under stirring until pH 7–8 is achieved.

- Crystallization: The solution is cooled to 10°C, inducing precipitation of the trisodium salt.

- Isolation: The product is filtered, washed with cold ethanol, and dried under vacuum.

Yield and Purity:

- Yield: 85–92% (dependent on H₃BTS purity).

- Purity: >98% (confirmed via elemental analysis and ion chromatography).

Metathesis Reaction via Calcium Salt Intermediate

An alternative method involves a two-step process: forming the calcium salt of H₃BTS followed by ion exchange with sodium carbonate (Na₂CO₃). This approach mitigates solubility challenges and enhances product purity.

Step 1: Formation of Calcium Benzene-1,3,5-Trisulfonate

$$

\text{C₆H₃(SO₃H)₃} + 3 \text{Ca(OH)₂} \rightarrow \text{C₆H₃(SO₃)₃Ca_{1.5}} + 4.5 \text{H₂O}

$$

Step 2: Sodium Replacement

$$

\text{C₆H₃(SO₃)₃Ca_{1.5}} + 3 \text{Na₂CO₃} \rightarrow \text{C₆H₃(SO₃Na)₃} + 1.5 \text{CaCO₃}↓ + 3 \text{CO₂}↑

$$

Advantages:

Purification and Characterization

Purification Techniques:

- Recrystallization: Dissolving the crude product in hot water and cooling to 5°C yields needle-like crystals.

- Ion-Exchange Chromatography: Removes trace metal impurities using Dowex 50WX8 resin.

Characterization Methods:

- X-Ray Diffraction (XRD): Confirms crystalline structure and phase purity (monoclinic space group P21/n for analogous rare earth compounds).

- Thermogravimetric Analysis (TGA): Reveals stability up to 550°C, with dehydration occurring at 120–200°C.

- Nuclear Magnetic Resonance (NMR):

Comparative Analysis of Synthesis Methods

| Parameter | Direct Neutralization | Metathesis Route |

|---|---|---|

| Reagents | H₃BTS, NaOH | H₃BTS, Ca(OH)₂, Na₂CO₃ |

| Reaction Time | 2–4 hours | 6–8 hours |

| Yield | 85–92% | 88–95% |

| Purity | >98% | >99% |

| Key Advantage | Simplicity | High purity |

| Key Limitation | Residual Na⁺ impurities | Longer process |

Challenges and Optimization Strategies

- Sulfonation Control: Ensuring complete trisulfonation without over-sulfonation requires precise stoichiometry and temperature modulation. Excess oleum and prolonged reaction times favor trisubstitution.

- Neutralization Efficiency: Under-neutralization leaves acidic protons, while over-neutralization introduces NaOH residues. pH monitoring and incremental NaOH addition mitigate this.

- Solubility Management: The trisodium salt exhibits high solubility in water (≈120 g/L at 25°C), necessitating low-temperature crystallization.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for trisodium benzene-1,3,5-trisulfonate, and how are impurities controlled during purification?

- Methodological Answer : The synthesis typically involves sulfonation of benzene derivatives using concentrated sulfuric acid or oleum, followed by neutralization with sodium hydroxide. Key steps include:

- Sulfonation : Reaction at 150–180°C under controlled humidity to ensure complete substitution .

- Neutralization : Gradual addition of NaOH to achieve pH 7–8, avoiding excess alkali to prevent byproduct formation.

- Purification : Recrystallization from ethanol-water mixtures or ion-exchange chromatography to remove unreacted sulfonic acids and inorganic salts. Characterization via ¹H/¹³C NMR (to confirm aromatic proton environments) and elemental analysis (to verify Na⁺ content) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing trisodium benzene-1,3,5-trisulfonate?

- Methodological Answer :

- Spectroscopy :

- FT-IR : Peaks at ~1040 cm⁻¹ (S=O stretching) and ~1170 cm⁻¹ (sulfonate group) confirm functional groups.

- UV-Vis : Absorbance in the 260–280 nm range (π→π* transitions of the aromatic ring) .

- Chromatography :

- HPLC with a C18 column and mobile phase (e.g., 0.1 M ammonium acetate:acetonitrile = 90:10) to assess purity (>98%) .

Q. What are the primary applications of trisodium benzene-1,3,5-trisulfonate in biochemical research?

- Methodological Answer : It serves as:

- Enzyme inhibitor : Competes with ATP in ectonucleotidase assays (e.g., inhibition of NTPDases at IC₅₀ ~10–50 µM, comparable to suramin derivatives) .

- Chelating agent : Binds divalent cations (e.g., Ca²⁺, Mg²⁺) in buffer systems for metalloenzyme studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for trisodium benzene-1,3,5-trisulfonate across solvents?

- Methodological Answer :

- Controlled solubility assays : Use dynamic light scattering (DLS) to monitor aggregation in aqueous vs. organic solvents (e.g., DMSO, ethanol).

- Temperature dependence : Conduct solubility tests at 25°C, 37°C, and 50°C to identify thermodynamic inconsistencies.

- Ionic strength adjustments : Vary NaCl concentrations (0–1 M) to assess salting-in/out effects, as sulfonate groups are highly ionic .

Q. What computational strategies are optimal for modeling the binding affinity of trisodium benzene-1,3,5-trisulfonate to target proteins?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with flexible ligand parameters to account for sulfonate group rotation.

- Molecular Dynamics (MD) : Simulate interactions over 100 ns in explicit solvent (e.g., TIP3P water) to evaluate stability of hydrogen bonds with lysine/arginine residues.

- Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions, validated by experimental ITC (isothermal titration calorimetry) data .

Q. How can contradictory results in enzyme inhibition assays involving trisodium benzene-1,3,5-trisulfonate be analyzed methodologically?

- Methodological Answer :

- Assay standardization :

- Substrate specificity : Test against alternative substrates (e.g., ATP vs. ADP) to rule out off-target effects.

- Buffer interference : Compare inhibition in Tris-HCl vs. HEPES buffers, as sulfonates may chelate metal cofactors.

- Data normalization : Express activity as % residual activity relative to positive controls (e.g., ARL 67156 for ectonucleotidases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.